

long term storage and handling of 2-Mercaptophenol

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Compound of Interest

Compound Name: 2-Mercaptophenol

Cat. No.: B073258

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2-Mercaptophenol: Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and handling of **2-Mercaptophenol**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **2-Mercaptophenol**?

A1: For optimal long-term stability, **2-Mercaptophenol** should be stored in a cool, dry, and well-ventilated place.^{[1][2]} It is recommended to store it under an inert atmosphere as it is sensitive to air.^{[1][2][3]} The container should be tightly sealed to prevent oxidation and degradation.^{[2][3]} For some applications, a refrigerated temperature of 2-8°C (36-46°F) is advised.^{[4][5]}

Q2: What are the primary hazards associated with handling **2-Mercaptophenol**?

A2: **2-Mercaptophenol** is a hazardous chemical that is toxic if swallowed and can cause severe skin burns and eye damage.^{[1][2]} It may also cause respiratory irritation.^[1] It has a strong, unpleasant odor.^[3] Due to its toxicity, it is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.^[1]

Q3: What personal protective equipment (PPE) should be worn when handling **2-Mercaptophenol**?

A3: When handling **2-Mercaptophenol**, it is essential to wear protective gloves, protective clothing, eye protection (safety goggles or a face shield), and respiratory protection.^{[1][6]} Nitrile gloves are recommended, and wearing two pairs can provide extra protection.^[6] All PPE should be appropriate for handling corrosive and toxic materials.^[1]

Q4: How should **2-Mercaptophenol** waste be disposed of?

A4: **2-Mercaptophenol** waste is considered hazardous and must be disposed of according to local, regional, and national regulations.^[1] Do not empty it into drains.^[1] Contaminated materials, such as gloves and wipes, should also be collected as hazardous waste due to the strong odor and chemical residue.^[6] It is advisable to collect **2-Mercaptophenol** waste separately from other organic waste if possible.^[6]

Q5: What are the signs of **2-Mercaptophenol** degradation?

A5: A visible sign of degradation is a change in color; it may darken from a white to pale yellow solid upon exposure to air due to oxidation.^[3] An increase in the intensity of its already pungent odor can also indicate degradation or a leak.

Quantitative Data Summary

Parameter	Value	Source
Recommended Storage Temperature	2 - 8 °C (36 - 46 °F)	^{[4][5]}
Boiling Point	40 °C / 104 °F @ 300 mmHg	^[1]
Melting Point	20 °C / 68 °F	^[1]
Flash Point	97 °C / 206.6 °F	^[1]
Molecular Weight	126.18 g/mol	^[1]
Half-life in solution (pH 6.5)	>100 hours	^[7]
Half-life in solution (pH 8.5)	4 hours	^[7]

Troubleshooting Guide

Q1: My protein samples are showing degradation (multiple lower molecular weight bands) on my Western Blot after using a lysis buffer containing **2-Mercaptophenol**. What could be the cause?

A1: Protease activity could be the culprit. While **2-Mercaptophenol** is a reducing agent, it doesn't inhibit all proteases. If samples are not heated immediately after adding the lysis buffer, endogenous proteases can degrade your protein of interest.[8] To troubleshoot, try heating one aliquot of your sample immediately after adding the lysis buffer and leaving another at room temperature for a couple of hours before heating.[8] If the sample left at room temperature shows more degradation, protease activity is likely the issue.

Q2: I am observing unexpected high molecular weight bands or protein aggregation in my SDS-PAGE. Could this be related to the **2-Mercaptophenol** in my sample buffer?

A2: This could be due to insufficient reduction of disulfide bonds. Ensure that the **2-Mercaptophenol** in your sample buffer is not old or oxidized, as this will reduce its effectiveness. Also, confirm that you are using an adequate concentration. For SDS-PAGE, a final concentration of up to 2.5% β -mercaptoethanol is common.[9] Alternatively, some proteins may not be fully denatured by heating in SDS sample buffer alone and may require the addition of urea or a nonionic detergent.[8]

Q3: My experiment is giving inconsistent results. Could the **2-Mercaptophenol** be the problem?

A3: Inconsistent results can arise from the degradation of **2-Mercaptophenol**. It is not stable in solution indefinitely, so it is best to add it fresh to buffers daily or use a freshly prepared stock solution.[7] The stability of **2-Mercaptophenol** is also pH-dependent; its half-life is significantly shorter at a more basic pH.[7]

Q4: I am experiencing a very strong, unpleasant odor in the lab. How can I minimize this when working with **2-Mercaptophenol**?

A4: A strong odor is characteristic of **2-Mercaptophenol**. [3] To minimize exposure and odor, always handle it in a properly functioning chemical fume hood.[6] Ensure all containers are tightly sealed when not in use.[2] Dispose of contaminated waste, including gloves and paper towels, in a sealed, labeled hazardous waste container immediately after use.[6]

Experimental Protocols

Protocol: Preparation of 5x SDS-PAGE Sample Buffer with **2-Mercaptophenol**

This protocol outlines the preparation of a standard 5x reducing sample buffer for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

- Tris base
- Sodium dodecyl sulfate (SDS)
- Glycerol
- Bromophenol blue
- 2-Mercaptoethanol
- Deionized water
- pH meter

Procedure:

- To prepare 10 ml of 5x sample buffer, combine the following in a 15 ml conical tube:
 - 3.0 ml of 1M Tris-HCl, pH 6.8
 - 5.0 ml of 50% Glycerol
 - 1.0 ml of 10% SDS
 - 0.5 ml of 2-Mercaptoethanol
 - 0.5 ml of 1% Bromophenol blue
- Add deionized water to bring the final volume to 10 ml.

- Mix the solution thoroughly by inverting the tube several times.
- Aliquot the buffer into smaller, single-use volumes and store at -20°C.
- Usage: Before loading your protein sample onto a gel, dilute it with the 5x sample buffer to a final concentration of 1x. For example, add 5 µl of 5x sample buffer to 20 µl of your protein sample.
- Heat the sample/buffer mixture at 95-100°C for 5 minutes to denature and reduce the proteins.[8]
- After heating, centrifuge the sample briefly to collect the contents at the bottom of the tube before loading it onto the gel.

Visualizations

Caption: Workflow for proper storage and handling of **2-Mercaptophenol**.

Caption: Troubleshooting guide for experiments involving **2-Mercaptophenol**.

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